molecular formula C9H7BrO B100087 3-(3-Bromophenyl)acrylaldehyde CAS No. 15185-59-8

3-(3-Bromophenyl)acrylaldehyde

Cat. No.: B100087
CAS No.: 15185-59-8
M. Wt: 211.05 g/mol
InChI Key: QICJGJJHIQBWJR-DUXPYHPUSA-N
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Description

3-(3-Bromophenyl)acrylaldehyde is a cinnamaldehyde analogue that serves as a key intermediate in medicinal chemistry research, particularly in the development of novel anti-cancer agents. Recent scientific investigations have highlighted the potential of this compound class, where the retention of the α,β-unsaturated aldehyde (enal) moiety is a critical structural feature for biological activity . Researchers are exploring these compounds as covalent inhibitors, which can target nucleophilic residues in proteins, making them a valuable scaffold for developing targeted therapies . Preliminary studies on related cinnamaldehyde analogues have demonstrated potent activity against various melanoma cell lines, inducing apoptosis and arresting the cell cycle, suggesting a promising avenue for anti-melanoma drug discovery . Its application is focused on probing biochemical pathways and hit-to-lead optimization for the creation of new therapeutic candidates.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICJGJJHIQBWJR-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

Aldol condensation between 3-bromobenzaldehyde and acetaldehyde under basic conditions forms the α,β-unsaturated aldehyde via dehydration.

Procedure:

  • Reactants :

    • 3-Bromobenzaldehyde (1 mmol, 184 mg)

    • Acetaldehyde (40% aqueous solution, 1.2 mmol, 170 μL)

    • Sodium hydroxide (1 M, 1 mL)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF, 3 mL)

    • Temperature: 0°C (ice bath), then room temperature

    • Reaction time: 6 hours

  • Workup :

    • Purification via column chromatography (petroleum ether:ethyl acetate = 6:1)

  • Yield : 57.2% (120.1 mg pale yellow solid)

Key Data:

ParameterValue
Purity>95% (GC-MS)
Melting PointNot reported
Characterization¹H/¹³C NMR, MS confirmed

Advantages:

  • Simple setup, no transition-metal catalysts.

  • Cost-effective for small-scale synthesis.

Limitations:

  • Moderate yield due to competing side reactions.

  • Requires careful control of base concentration.

Heck Coupling

Reaction Overview

Palladium-catalyzed coupling of 3-bromoiodobenzene with acrolein diethyl acetal, followed by acidic hydrolysis, yields the target compound.

Procedure:

  • Reactants :

    • 3-Bromoiodobenzene (1 mmol)

    • Acrolein diethyl acetal (3 mmol)

  • Catalyst System :

    • Pd(OAc)₂ (3 mol%)

    • Bu₄N⁺OAc⁻ (2 mmol), K₂CO₃ (1.5 mmol)

  • Conditions :

    • Solvent: DMF (4 mL)

    • Temperature: 90°C under N₂

    • Reaction time: Monitored by TLC

  • Hydrolysis :

    • 2 N HCl (10 mL), stirred at room temperature for 30 min

  • Workup :

    • Extraction with EtOAc, drying (Na₂SO₄), and column chromatography

  • Yield : Up to 88% (reported for analogous substrates)

Key Data:

ParameterValue
ScalabilitySuitable for industrial use
ByproductsMinimal (controlled via Pd catalysis)

Advantages:

  • High regioselectivity and yield.

  • Compatible with diverse aryl halides.

Limitations:

  • Requires palladium catalysts, increasing cost.

  • Sensitive to oxygen and moisture.

Wittig Reaction

Reaction Overview

The Wittig reaction between 3-bromobenzaldehyde and a stabilized ylide generates the α,β-unsaturated aldehyde.

Procedure (Generalized):

  • Reactants :

    • 3-Bromobenzaldehyde (1 mmol)

    • (Triphenylphosphoranylidene)acetaldehyde (1.1 mmol)

  • Conditions :

    • Solvent: Toluene (8 mL)

    • Temperature: 80°C

    • Reaction time: 4 hours

  • Workup :

    • Column chromatography (petroleum ether:ethyl acetate = 5:1)

  • Yield : ~83% (reported for pentafluoro analogue)

Key Data:

ParameterValue
StereoselectivityPredominantly E-isomer
Functional Group ToleranceHigh (halogens stable)

Advantages:

  • Excellent stereochemical control.

  • No acidic/basic conditions required.

Limitations:

  • Requires air-free techniques for ylide preparation.

  • Triphenylphosphine oxide byproduct complicates purification.

Comparative Analysis of Methods

MethodYieldCostScalabilityComplexity
Aldol Condensation57%LowModerateLow
Heck Coupling88%HighHighModerate
Wittig Reaction83%*ModerateModerateHigh

*Reported for analogous substrates.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 3-(3-Bromophenyl)acrylic acid.

    Reduction: 3-(3-Bromophenyl)acryl alcohol.

    Substitution: 3-(3-Methoxyphenyl)acrylaldehyde or 3-(3-Cyanophenyl)acrylaldehyde.

Scientific Research Applications

3-(3-Bromophenyl)acrylaldehyde has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound serves as a substrate analogue for enzyme studies, particularly in the investigation of hydroxypyruvate reductase.

    Medicine: Research into its potential biological activity has shown promise in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)acrylaldehyde involves its interaction with various molecular targets and pathways. For instance, it acts as a substrate analogue to the enzyme hydroxypyruvate reductase, inhibiting its activity by mimicking the natural substrate . Additionally, its organocatalytic properties enable it to facilitate the reduction of phosphines, contributing to its utility in organic synthesis .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of 3-(3-Bromophenyl)acrylaldehyde

Property Value
Molecular Weight 211.06 g/mol
Boiling Point 309.7 °C (at 760 mmHg)
Density 1.466 g/cm³
LogP (Partition Coefficient) 2.66
Polar Surface Area 17.07 Ų

The compound is synthesized via methods such as the Wittig reaction or Claisen-Schmidt condensation , often involving halogenated aromatic aldehydes and ketones .

Comparison with Structural Analogs

Substituent Position Effects: Bromine Isomers

The position of the bromine substituent significantly impacts electronic and steric properties:

  • 3-(4-Bromophenyl)acrylaldehyde (CAS 49678-04-8): The para-bromo isomer has a similar molecular framework but exhibits altered reactivity due to reduced steric hindrance and enhanced resonance stabilization. Its applications include photodynamic therapy and dye-sensitized solar cells .

Key Insight : Meta-substitution balances electronic effects and steric accessibility, making this compound a versatile intermediate in cross-coupling reactions .

Halogen-Substituted Derivatives

Halogen variation influences polarity, bioavailability, and binding affinity:

  • 3-(4-Bromo-2-fluorophenyl)acrylaldehyde (CAS 1228593-55-2): Fluorine’s strong electron-withdrawing effect enhances electrophilicity at the α,β-unsaturated carbonyl, improving reactivity in cycloadditions .

Table 2: Halogen Effects on Reactivity

Compound Substituent LogP Application
This compound -Br (meta) 2.66 Organic synthesis, anticancer agents
3-(4-Bromophenyl)acrylaldehyde -Br (para) ~2.5* Photosensitizers, dyes
3-(4-Chlorophenyl)acrylaldehyde -Cl (para) ~2.3* Intermediate for agrochemicals

*Estimated based on halogen electronegativity and molecular weight.

Functionalized Derivatives: Pharmacological Activity

Derivatives with additional functional groups show varied biological activities:

  • (E)-3-(4-Nitrophenyl)acrylaldehyde (): The nitro group enhances electrophilicity, enabling participation in Michael additions. However, nitro-containing analogs (e.g., compound 41a/b) exhibit isomer-dependent stability, with 41a stable for 20 hours in solution, while 41b undergoes 33% isomerization .
  • 3-(4-(Dimethylamino)phenyl)acrylaldehyde (D9, ): The electron-donating dimethylamino group shifts the compound’s absorption spectrum, making it suitable for optoelectronic applications .

Pharmacological Data :
Chalcone derivatives of this compound demonstrate cytotoxicity against cancer cells. For example:

  • (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3): IC₅₀ = 422.22 ppm against MCF-7 breast cancer cells .
  • Para-nitro derivatives : Higher potency (IC₅₀ = 37.24 ppm) due to enhanced electrophilicity and membrane permeability .

Biological Activity

3-(3-Bromophenyl)acrylaldehyde, also known as 3-BROMOCINNAMALDEHYDE, is an organic compound with significant biological activity. It has garnered attention for its interactions with various enzymes and its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9_9H7_7BrO
  • Structure : The compound features a β-unsaturated aldehyde structure, characterized by the presence of a bromine atom attached to a phenyl group linked to an acrylaldehyde moiety.

The primary biological activity of this compound involves its interaction with the enzyme hydroxypyruvate reductase . As a substrate analogue, it mimics the natural substrate and inhibits the enzyme's activity, impacting metabolic pathways such as glyoxylate and dicarboxylate metabolism. This inhibition can affect various cellular functions and metabolic fluxes.

Key Mechanisms:

  • Enzyme Inhibition : Acts as a substrate analogue for hydroxypyruvate reductase, leading to altered enzymatic activity.
  • Cellular Effects : Exhibits significant effects on melanoma cells by inhibiting the p38 MAPK pathway, promoting apoptosis in cancerous cells .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Enzyme Interaction Inhibits hydroxypyruvate reductase, affecting metabolic pathways.
Anti-Cancer Properties Induces apoptosis in melanoma cells through p38 pathway inhibition .
Cytochrome P450 Inhibition Affects drug metabolism and detoxification processes by inhibiting certain P450 enzymes.

Case Studies and Research Findings

  • Anti-Melanoma Effects :
    • A study published in October 2023 evaluated the anti-melanoma effects of this compound (CAD-8). The compound demonstrated significant cytotoxicity against melanoma cell lines, with mechanisms involving apoptosis through the inhibition of the p38 MAPK pathway. This suggests potential therapeutic applications in melanoma treatment .
  • Biochemical Pathways :
    • Research indicated that this compound influences the glyoxylate cycle by modulating hydroxypyruvate reductase activity. This modulation can lead to altered flux in metabolic pathways, which may have implications for metabolic diseases.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, ensuring high purity suitable for research applications. Its versatility allows it to be utilized in:

  • Organic Synthesis : As a building block for complex organic molecules.
  • Medicinal Chemistry : Investigating its role as an enzyme inhibitor or activator.
  • Material Science : Development of new materials with specific properties .

Q & A

Q. Answer :

  • Storage Conditions :
    • Temperature : Store at –20°C in a freezer to prevent decomposition or polymerization .
    • Atmosphere : Use inert gas (N₂ or Ar) to avoid oxidation of the aldehyde group .
    • Light Sensitivity : Protect from UV light using amber glass vials.

Advanced: What computational methods are used to study the electronic and nonlinear optical (NLO) properties of this compound derivatives?

Q. Answer :

  • Density Functional Theory (DFT) :
    • Basis Sets : B3LYP/6-311++G(d,p) for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gap) .
    • NLO Analysis : Hyperpolarizability (β) calculations to assess second-order NLO response .
    • Natural Bond Orbital (NBO) : Analyze charge transfer and conjugation effects in the α,β-unsaturated system .

Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?

Q. Answer :

  • Key Parameters :
    • Catalyst Loading : Increase MgCl₂/triethylamine ratios to accelerate formylation .
    • Solvent Systems : Use tetrahydrofuran (THF) for better solubility of intermediates .
    • Temperature Control : Maintain reflux at 70–80°C to balance reaction rate and side-product formation .
    • Purification : Column chromatography (silica gel, pentane/Et₂O gradient) improves purity (>85% yield) .

Advanced: How can researchers analyze the biological activity of this compound derivatives?

Q. Answer :

  • Methodological Steps :
    • Cytotoxicity Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa or MCF-7) .
    • Structure-Activity Relationship (SAR) : Compare halogen substitution (Br vs. Cl) and substituent positioning (para vs. meta) .
    • Docking Studies : Simulate binding interactions with target proteins (e.g., tubulin or kinases) using AutoDock Vina .

Advanced: What challenges arise in crystallographic studies of this compound derivatives?

Q. Answer :

  • Common Issues :
    • Crystal Quality : Slow evaporation from EtOAc/hexane mixtures improves crystal growth .
    • Disorder : Bromine atoms may exhibit positional disorder; refine using SHELXL with constraints .
    • Data Collection : Use MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., SADABS) .

Advanced: How can structure-activity relationships guide the design of bioactive this compound analogs?

Q. Answer :

  • Design Strategies :
    • Electron-Withdrawing Groups : Introduce –NO₂ or –CF₃ at the phenyl ring to enhance electrophilicity .
    • Hybrid Molecules : Conjugate with imidazole or indole moieties to improve target selectivity .
    • Stereochemical Control : Ensure trans-configuration (E-isomer) for optimal conjugation and bioactivity .

Advanced: How can contradictions in reported synthetic methods for this compound be resolved?

Q. Answer :

  • Approach :
    • Replicate Key Steps : Compare yields and purity using DMP oxidation vs. Aldol condensation .
    • Side-Product Analysis : Use LC-MS or GC-MS to identify byproducts (e.g., over-brominated derivatives) .
    • Mechanistic Studies : Conduct kinetic isotope effects (KIE) or DFT calculations to clarify reaction pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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